molecular formula C21H17NO3 B14133887 4,4'-[(4-Methoxyphenyl)azanediyl]dibenzaldehyde CAS No. 149676-16-4

4,4'-[(4-Methoxyphenyl)azanediyl]dibenzaldehyde

Cat. No.: B14133887
CAS No.: 149676-16-4
M. Wt: 331.4 g/mol
InChI Key: URERUUHFQAUZCF-UHFFFAOYSA-N
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Description

Benzaldehyde, 4,4’-[(4-methoxyphenyl)imino]bis- is an organic compound with the molecular formula C21H17NO3. It is a derivative of benzaldehyde and is characterized by the presence of a methoxyphenyl group and an imino linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 4,4’-[(4-methoxyphenyl)imino]bis- typically involves the reaction of benzaldehyde with 4-methoxyaniline under specific conditions. One common method is the Schiff base formation, where benzaldehyde reacts with 4-methoxyaniline in the presence of an acid catalyst to form the imine linkage .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar principles as the laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 4,4’-[(4-methoxyphenyl)imino]bis- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzaldehyde, 4,4’-[(4-methoxyphenyl)imino]bis- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzaldehyde, 4,4’-[(4-methoxyphenyl)imino]bis- involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both benzaldehyde and methoxyphenyl groups, along with the imine linkage, makes it a versatile compound for various synthetic and research purposes .

Properties

CAS No.

149676-16-4

Molecular Formula

C21H17NO3

Molecular Weight

331.4 g/mol

IUPAC Name

4-(4-formyl-N-(4-methoxyphenyl)anilino)benzaldehyde

InChI

InChI=1S/C21H17NO3/c1-25-21-12-10-20(11-13-21)22(18-6-2-16(14-23)3-7-18)19-8-4-17(15-24)5-9-19/h2-15H,1H3

InChI Key

URERUUHFQAUZCF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O

Origin of Product

United States

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